molecular formula C9H10BFO2 B2639960 3-Cyclopropyl-2-fluorophenylboronic acid CAS No. 1801916-30-2

3-Cyclopropyl-2-fluorophenylboronic acid

Cat. No. B2639960
CAS RN: 1801916-30-2
M. Wt: 179.99
InChI Key: JMUQOWZPVIAOCI-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-2-fluorophenylboronic acid” is a chemical compound with the molecular formula C9H10BFO2 . It has a molecular weight of 179.99 . This compound is often used in chemical research .


Molecular Structure Analysis

The InChI code for “3-Cyclopropyl-2-fluorophenylboronic acid” is 1S/C9H10BFO2/c11-9-7 (6-4-5-6)2-1-3-8 (9)10 (12)13/h1-3,6,12-13H,4-5H2 . This code provides a unique representation of the compound’s molecular structure .


Chemical Reactions Analysis

Boronic acids, including “3-Cyclopropyl-2-fluorophenylboronic acid”, are commonly used in the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .


Physical And Chemical Properties Analysis

More specific properties such as melting point, boiling point, and density are not provided in the available resources .

Safety And Hazards

While specific safety and hazard information for “3-Cyclopropyl-2-fluorophenylboronic acid” is not available, it is generally recommended to handle chemical substances with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions of “3-Cyclopropyl-2-fluorophenylboronic acid” could involve its use in further chemical research and synthesis . Its role in the Suzuki-Miyaura coupling reaction suggests potential applications in the synthesis of various organic compounds .

properties

IUPAC Name

(3-cyclopropyl-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6,12-13H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUQOWZPVIAOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C2CC2)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-2-fluorophenylboronic acid

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